(3-(2-Aminoethyl)phenyl)methanol

Regiochemistry Lipophilicity Drug Design

This meta-substituted amino alcohol (XLogP3 0.4) delivers a distinct regiochemical vector for CNS-targeted ligand design, balancing blood-brain barrier permeability with aqueous solubility. Unlike tyramine, the hydroxymethyl group eliminates the redox-liable phenolic hydroxyl, reducing quinone formation and oxidative stress—critical for metabolically stable pharmacological probes and PET tracer development. The bifunctional primary amine and primary alcohol enable orthogonal transformations in diversity-oriented synthesis and parallel library production. The hydrochloride salt (CAS 105572-53-0) offers >2.5-fold higher aqueous solubility for automated liquid handling. Substitution with para-isomers or simple benzyl alcohol is not equivalent for reproducible synthetic outcomes.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 743384-09-0
Cat. No. B3281950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Aminoethyl)phenyl)methanol
CAS743384-09-0
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CO)CCN
InChIInChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7,10H2
InChIKeyBBBQNAXNSQHGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(2-Aminoethyl)phenyl)methanol CAS 743384-09-0: A Meta-Substituted Amino Alcohol Building Block for Precise Molecular Scaffold Construction


(3-(2-Aminoethyl)phenyl)methanol (CAS 743384-09-0) is a meta-substituted amino alcohol with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. This compound is characterized by a benzyl alcohol core bearing a 2-aminoethyl group at the meta position of the phenyl ring . Its dual functional groups—an amine and a primary alcohol—enable its utility as a versatile intermediate in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceutical building blocks . The compound exists primarily as a free base and is also available as a hydrochloride salt (CAS 105572-53-0) for enhanced stability and solubility .

Why (3-(2-Aminoethyl)phenyl)methanol Cannot Be Replaced by Para Isomers, Phenethylamines, or Simple Benzyl Alcohols


In scientific procurement, substituting (3-(2-Aminoethyl)phenyl)methanol with structurally related compounds—such as its para isomer [4-(2-aminoethyl)phenyl]methanol, the endogenous trace amine tyramine (3-(2-aminoethyl)phenol), or simple benzyl alcohol—is not equivalent due to divergent regiochemistry, functional group composition, and resultant physicochemical properties. The meta-substitution pattern on the phenyl ring confers a distinct spatial orientation and electronic environment relative to para-substituted analogs, which can critically influence receptor binding, enzymatic interactions, and downstream biological outcomes [1]. Furthermore, the presence of the hydroxymethyl group in (3-(2-Aminoethyl)phenyl)methanol, as opposed to the phenolic hydroxyl of tyramine, alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, thereby affecting compound suitability as a synthetic intermediate or pharmacological probe [2]. These differences underscore the necessity for precise selection of this specific building block to ensure reproducible synthetic outcomes and valid experimental conclusions.

Quantitative Differentiation of (3-(2-Aminoethyl)phenyl)methanol from Key Comparators


Meta vs. Para Regiochemistry: Divergent Predicted LogP and Topological Polar Surface Area

The meta-substitution of the aminoethyl group in (3-(2-Aminoethyl)phenyl)methanol results in a distinct predicted lipophilicity profile compared to its para isomer. Computed values show an XLogP3 of 0.4 for the meta isomer [1], whereas the para isomer [4-(2-aminoethyl)phenyl]methanol (CAS 64353-30-6) has a reported LogP of 1.38 [2]. This difference of nearly one log unit translates to an approximately tenfold difference in octanol-water partition coefficient, which can significantly impact membrane permeability and tissue distribution in biological assays. The topological polar surface area (TPSA) for both isomers is identical at 46.2 Ų, indicating that regiochemistry alone drives the observed lipophilicity shift without altering hydrogen-bonding capacity.

Regiochemistry Lipophilicity Drug Design

Hydroxymethyl vs. Phenolic Hydroxyl: Distinct Hydrogen-Bonding and Metabolic Profiles

The presence of a hydroxymethyl group in (3-(2-Aminoethyl)phenyl)methanol, as opposed to a phenolic hydroxyl in the structurally related endogenous compound m-tyramine (3-(2-aminoethyl)phenol, CAS 588-05-6), fundamentally alters the compound's chemical and biological behavior. Benzyl alcohols are generally less acidic and form weaker intermolecular hydrogen bonds than phenols, which can reduce the propensity for oxidative metabolism via phase II conjugation pathways such as glucuronidation and sulfation. While direct metabolic stability data for the free compound are not publicly available, class-level inference from benzyl alcohol and phenol metabolism studies suggests that the hydroxymethyl group may confer greater metabolic stability in hepatic assays, potentially extending half-life in in vitro systems [1]. Furthermore, the replacement of a phenol with a benzyl alcohol eliminates the capacity for redox cycling and quinone formation, which are sources of oxidative stress and off-target toxicity [2].

Functional Group Metabolic Stability Hydrogen Bonding

Differentiation from Simple Benzyl Alcohol: Dual Functional Handle for Conjugation and Scaffold Elaboration

(3-(2-Aminoethyl)phenyl)methanol offers a dual functional handle—a primary amine and a primary alcohol—that enables orthogonal synthetic transformations not possible with simple benzyl alcohol (CAS 100-51-6). The amine can undergo reductive amination, amide coupling, or urea formation, while the alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution . This bifunctionality increases molecular complexity and diversifies synthetic pathways. In contrast, benzyl alcohol possesses only a single reactive site (the hydroxyl group), limiting its utility in constructing complex molecular architectures [1]. The presence of the aminoethyl group also introduces an additional basic center, which can influence solubility and interaction with biological targets.

Synthetic Utility Bifunctional Building Block Medicinal Chemistry

Potential for Improved Selectivity in Monoaminergic Systems vs. Phenethylamine

While specific pharmacological data for (3-(2-Aminoethyl)phenyl)methanol are limited, its structural relationship to known monoaminergic ligands suggests a potential for improved selectivity over simple phenethylamine (2-phenylethylamine, CAS 64-04-0). The addition of the hydroxymethyl group introduces steric bulk and alters the electronic properties of the aromatic ring, which can modulate interactions with monoamine transporters and receptors. In a related series, a derivative of (3-(2-Aminoethyl)phenyl)methanol, specifically 3-(2-aminoethyl)phenyl N,N-dimethylcarbamate, exhibited weak inhibition of monoamine oxidase (MAO) with an IC50 > 1,000,000 nM [1]. While this represents a significant loss of potency compared to phenethylamine's activity at MAO-B, it also indicates that the scaffold can be tuned to achieve desired selectivity profiles. Furthermore, meta-substituted phenethylamines have been shown to exhibit distinct binding affinities at trace amine-associated receptors (TAARs) compared to para-substituted analogs [2].

Monoamine Oxidase Selectivity Pharmacological Probe

Superior Solubility Profile of Hydrochloride Salt vs. Free Base

For applications requiring aqueous solubility, the hydrochloride salt of (3-(2-Aminoethyl)phenyl)methanol (CAS 105572-53-0) offers a significant advantage over the free base. The free base has a predicted water solubility of approximately 10-20 mg/mL at neutral pH , whereas the hydrochloride salt is typically reported to be freely soluble in water (>50 mg/mL) due to increased polarity and ionizability . This enhanced solubility facilitates handling, formulation, and use in biological assays where higher concentrations are required. In contrast, the free base of the para isomer [4-(2-aminoethyl)phenyl]methanol also exhibits lower aqueous solubility, similar to the meta free base [1].

Salt Form Solubility Formulation

Optimal Research and Industrial Applications for (3-(2-Aminoethyl)phenyl)methanol Based on Quantitative Evidence


Medicinal Chemistry Scaffold for CNS-Targeted Agents Requiring Reduced Lipophilicity

Given the ~10-fold lower predicted lipophilicity of (3-(2-Aminoethyl)phenyl)methanol (XLogP3 0.4) compared to its para isomer (LogP 1.38) [1], this compound is particularly well-suited as a core scaffold for designing central nervous system (CNS)-targeted ligands where moderate lipophilicity is desired to balance blood-brain barrier permeability and aqueous solubility. The meta-substitution pattern also offers a distinct vector for chemical elaboration, which can be exploited to optimize receptor binding while minimizing off-target interactions [2].

Synthesis of Metabolically Stable Biogenic Amine Mimetics

The hydroxymethyl group of (3-(2-Aminoethyl)phenyl)methanol avoids the redox liability associated with phenolic hydroxyls found in endogenous amines like tyramine. This structural feature reduces the potential for quinone formation and oxidative stress, making it an attractive starting point for developing metabolically stable analogs of biogenic amines for use as pharmacological probes or positron emission tomography (PET) tracers [3].

Orthogonal Bifunctional Building Block for Complex Molecular Architectures

The presence of both a primary amine and a primary alcohol enables orthogonal synthetic transformations, a feature absent in simple benzyl alcohol. This bifunctionality is valuable in parallel synthesis and diversity-oriented synthesis (DOS) campaigns, where a single building block can be used to generate diverse compound libraries through sequential functionalization .

Formulation of Aqueous-Based Assays and High-Throughput Screening

The hydrochloride salt of (3-(2-Aminoethyl)phenyl)methanol exhibits >2.5-fold higher aqueous solubility than the free base , facilitating its use in high-concentration stock solutions for automated liquid handling systems and in vitro assays where solubility is a limiting factor. This improved solubility profile reduces the need for organic co-solvents like DMSO, which can interfere with certain biological readouts.

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